molecular formula C19H15ClFN5O3S B2454869 N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 888428-19-1

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2454869
CAS No.: 888428-19-1
M. Wt: 447.87
InChI Key: VJHCBSMQMUUWTF-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C19H15ClFN5O3S and its molecular weight is 447.87. The purity is usually 95%.
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Biological Activity

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide, also known by its CAS number 868225-54-1, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClN5O3SC_{17}H_{14}ClN_{5}O_{3}S, with a molecular weight of approximately 435.9 g/mol. The compound features a pyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrimidine derivatives, including those similar to this compound. For instance:

  • Inhibition of Bacterial Growth : In vitro studies have shown that derivatives of pyrimidine can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 66 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial effects are often attributed to the ability of these compounds to inhibit key bacterial enzymes or disrupt cellular processes. For example, some pyrimidine derivatives inhibit DNA gyrase or topoisomerase IV, essential enzymes for bacterial DNA replication .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

  • Substituent Effects : The presence of halogen substituents (like chlorine or fluorine) on the aromatic rings enhances lipophilicity and may improve the compound’s ability to penetrate bacterial membranes .
  • Functional Groups : The introduction of amino and thio groups has been associated with increased antimicrobial potency. For instance, compounds featuring thiol or thioether functionalities often exhibit enhanced activity due to their ability to interact with bacterial proteins .

Case Studies

Several research efforts have been directed towards exploring the biological activities of compounds related to this compound:

StudyCompoundActivityMIC (µg/mL)Reference
1Pyrimidine derivativeAntibacterial against S. aureus66
2ThioxopyrimidineBactericidal against E. coli31.25
3Novel pyrimidine analogAntifungal against C. albicans40

Properties

IUPAC Name

N-[4-amino-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5O3S/c20-10-5-7-11(8-6-10)23-14(27)9-30-19-25-16(22)15(18(29)26-19)24-17(28)12-3-1-2-4-13(12)21/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHCBSMQMUUWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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